molecular formula C14H18FNO4S B2686479 3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1338683-76-3

3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid

Cat. No. B2686479
CAS RN: 1338683-76-3
M. Wt: 315.36
InChI Key: WOYQZODUXNGRNU-UHFFFAOYSA-N
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Description

3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid, also known as FSCPX, is a potent and selective antagonist of the A1 adenosine receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in many physiological processes. The A1 adenosine receptor is involved in regulating heart rate, blood pressure, and neurotransmitter release, among other functions. FSCPX has been studied extensively in scientific research for its potential therapeutic applications.

Scientific Research Applications

Polymer Development for Fuel Cells

A study by Kim, Robertson, and Guiver explored the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells. These membranes were created using sulfonated side-chain grafting units and demonstrated good properties as polyelectrolyte materials, showing high proton conductivity, which is essential for fuel cell applications. This research highlights the potential of using sulfonated compounds in the development of efficient fuel cell membranes (D. Kim, G. Robertson, M. Guiver, 2008).

Synthesis and Application in Carbohydrate Chemistry

Spjut, Qian, and Elofsson developed a new protecting group for hydroxyl groups, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which was synthesized and evaluated within the context of carbohydrate chemistry. The Fsec group was successfully used to protect the unreactive 4-OH in a galactose building block, demonstrating its utility in the synthesis of complex carbohydrates (S. Spjut, W. Qian, M. Elofsson, 2010).

Development of Sulfonated Block Copolymers for Fuel-Cell Applications

Bae, Miyatake, and Watanabe synthesized a series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications. These copolymers exhibited higher mechanical properties and proton conductivity compared to their random counterparts, indicating their potential as materials for fuel cell membranes (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).

Lanthanide-Based Open Frameworks for Various Applications

Du, Xu, and Mao developed novel lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds, with their unique structural features, exhibit potential for applications in luminescent materials and magnetic property research, illustrating the versatility of sulfonate-based compounds in creating functional materials (Z. Du, Haibing Xu, J. Mao, 2006).

Enantioselective Cycloaddition for Drug Synthesis

Liu and his team presented a concise route to synthesize sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are valuable in medicinal chemistry. Their work demonstrates the utility of asymmetric cycloaddition reactions involving sulfonamides for the efficient synthesis of complex organic molecules with high enantioselectivity (Yong Liu et al., 2013).

properties

IUPAC Name

3-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-12-2-1-3-13(10-12)21(19,20)16-8-6-11(7-9-16)4-5-14(17)18/h1-3,10-11H,4-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYQZODUXNGRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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